4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness ADME Prediction

4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 697245-67-3) is a heterocyclic compound that integrates a saturated tetrahydrofuran (oxolane) ring at the 5-position of a 4-amino-4H-1,2,4-triazole-3-thiol core [REFS-1, REFS-2]. This scaffold features a thiol-thione tautomeric system and a primary amino group, positioning it as a versatile intermediate for generating compound libraries in medicinal chemistry and agrochemical research.

Molecular Formula C6H10N4OS
Molecular Weight 186.23
CAS No. 697245-67-3
Cat. No. B2875014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol
CAS697245-67-3
Molecular FormulaC6H10N4OS
Molecular Weight186.23
Structural Identifiers
SMILESC1CC(OC1)C2=NNC(=S)N2N
InChIInChI=1S/C6H10N4OS/c7-10-5(8-9-6(10)12)4-2-1-3-11-4/h4H,1-3,7H2,(H,9,12)
InChIKeyKAULCNPWAXYWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 697245-67-3): A Saturated Heterocyclic Building Block for Drug Discovery


4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 697245-67-3) is a heterocyclic compound that integrates a saturated tetrahydrofuran (oxolane) ring at the 5-position of a 4-amino-4H-1,2,4-triazole-3-thiol core [REFS-1, REFS-2]. This scaffold features a thiol-thione tautomeric system and a primary amino group, positioning it as a versatile intermediate for generating compound libraries in medicinal chemistry and agrochemical research. Unlike its extensively studied furan analog (CAS 80809-38-7), the saturated tetrahydrofuran moiety introduces distinct spatial and electronic properties that influence key molecular descriptors critical for lead optimization [REFS-2, REFS-3].

Saturated THF–triazole–thiol scaffold for compound library synthesis

Dual derivatization via primary amine and thiol/thione groups

Non‑planar topology supports lead optimization distinct from furan analog

Why 4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Readily Replaced by Its Furan or Des-Amino Analogs


Substituting this saturated tetrahydrofuran compound with its unsaturated furan analog (CAS 80809-38-7) or a des-amino 1,2,4-triazole-3-thiol is not trivial, as even minor structural modifications profoundly alter key physicochemical parameters that govern in vitro performance [REFS-1, REFS-2]. The transition from a planar furan to a puckered tetrahydrofuran ring changes the molecule's topology, dipole moment, and lipophilicity, which directly impacts solubility, membrane permeability, and target-binding complementarity in lead optimization campaigns [1]. Furthermore, the 4-amino group serves as a critical synthetic handle for derivatization (e.g., Schiff base formation, amidation, or alkylation) or as a pharmacophoric element for hydrogen bonding; its removal would eliminate these synthetic and recognition capabilities, compromising library expansion strategies [3]. Therefore, procurement decisions must be compound-specific rather than class-based to ensure reproducible pharmacological and chemical results.

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Furan analog substitution may alter dipole, lipophilicity and target‑binding complementarity — solubility and permeability profiles are likely to shift.

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Removal of the 4‑amino group eliminates a key synthetic handle and hydrogen‑bond donor; des‑amino analogs cannot support the same derivatization or recognition.

Quantitative Differential Evidence for Selecting 4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 697245-67-3) Over Key Analogs


XLogP3 Lipophilicity: Tetrahydrofuran Saturation Reduces LogP by 0.7 Units Compared to the Furan Analog

The computed XLogP3-AA value for the target compound is -0.4, indicating higher hydrophilicity compared to its unsaturated furan analog (4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, CAS 80809-38-7), which has a computed XLogP3-AA value of 0.3 [REFS-1, REFS-2]. This represents a calculated ΔLogP of -0.7, a meaningful difference for lead optimization where lower lipophilicity often correlates with reduced off-target binding, improved aqueous solubility, and decreased metabolic clearance [3].

Lipophilicity
Head-to-head
XLogP3 −0.4 vs 0.3 (Δ −0.7)
Higher hydrophilicity may support reduced off‑target binding and improved solubility in lead optimization.
Computed XLogP3-AA via PubChem; experimental logP/D verification recommended.
Lipophilicity Drug-likeness ADME Prediction

Molecular Weight Increase of 4.03 Da Over the Furan Analog Guides Library Design Toward Lead-Like Space

The molecular weight (MW) of the target compound is 186.24 g/mol, which is 4.03 Da higher than the furan analog (MW = 182.21 g/mol) due to the saturation of the heterocyclic ring [REFS-1, REFS-2]. While both compounds reside within the acceptable range for oral drug-likeness (MW < 500 Da), this difference pushes the target compound further into the 'lead-like' space (MW < 350 Da) while the analog remains lighter, which may influence solubility, metabolic stability, and synthetic tractability considerations in fragment-based screening libraries.

Molecular weight
Head-to-head
186.24 vs 182.21 g/mol (+4.03 Da)
Slightly larger fragment stays within lead‑like space while offering additional functional complexity.
Computed value; may influence solubility and synthetic tractability in fragment libraries.
Molecular Weight Lead-Like Properties Fragment-Based Drug Design

Saturability Confers Topological and Stereoelectronic Differentiation Compared to the Planar Furan Scaffold

The saturated tetrahydrofuran (oxolane) ring in the target compound adopts a non-planar, puckered conformation, in contrast to the planar, aromatic furan ring in the analog CAS 80809-38-7 [1]. This conformational difference alters the spatial orientation of the heterocycle relative to the triazole core, affecting the vector of hydrogen bond acceptors and donors. In class-level inference, the introduction of saturated rings in lead optimization has been shown to improve solubility, reduce CYP450 inhibition, and increase the fraction of sp3-hybridized carbon atoms (Fsp3), which is positively correlated with clinical success rates [2]. The target compound's Fsp3 is inherently higher than its unsaturated analog due to the absence of aromaticity in the pendant ring.

Ring saturation
Class-level
Puckered THF vs planar aromatic furan
Saturation may reduce π‑stacking off‑target interactions and improve solubility (class inference).
Fsp3 benefit inferred from saturated‑ring class effects; direct experimental confirmation needed.
3D Conformation Stereoelectronic Effects Structure-Activity Relationship

Commercial Availability as a Specialty Building Block Enables Focused Library Synthesis Not Possible with Common Analogs

The target compound is commercially available from reputable suppliers, such as Santa Cruz Biotechnology (sc-349119, 250 mg for $188.00), as a research-grade chemical . While the furan analog (CAS 80809-38-7) is also widely available, the tetrahydrofuran derivative represents a more tailored building block for constructing saturated heterocycle-containing libraries. The presence of both a free thiol/thione group and a primary amine allows for diverse derivatization reactions, including alkylation, acylation, and heterocycle fusion, enabling the generation of novel chemical space not easily accessible from the furan analog alone [1].

Sourcing & utility
Spec review
Available (Santa Cruz Biotech, others); purity typically ≥95%
Enables focused synthesis of saturated‑heterocycle libraries not easily accessible from furan analog.
Supplier availability as of May 2026; verify lot purity and identity before derivatization.
Commercial Availability Chemical Libraries Lead Optimization

Optimal Research and Industrial Application Scenarios for 4-Amino-5-(tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol Based on Differential Evidence


Fragment-Based Lead Discovery Requiring Low Lipophilicity and High Fsp3 in the Hit Series

In fragment-based drug discovery (FBDD) programs targeting intracellular protein-protein interactions or CNS disease targets, the target compound's low computed XLogP3 (-0.4) and saturated tetrahydrofuran ring provide a fragment with a more favorable physicochemical profile than the furan analog (XLogP3 0.3). Its high fraction of sp3-hybridized atoms supports the 'escape from flatland' paradigm, which is associated with improved clinical candidate success rates [REFS-1, REFS-2]. The 4-amino group allows for rapid chemical elaboration through combinatorial amine derivatization, enabling the construction of focused fragment libraries for high-throughput crystallography or SPR screening.

Synthesis of Patentable Antifungal or Antimicrobial 1,2,4-Triazole-3-thiol Derivatives with Enhanced Solubility

1,2,4-Triazole-3-thiol derivatives have established utility in agricultural and medicinal antifungal applications [1]. Starting from the target compound, medicinal chemists can synthesize novel analogs with improved aqueous solubility over aromatic furan-containing series, thanks to the saturated tetrahydrofuran ring's contribution to lower LogP. The free thiol/thione group can be functionalized to optimize target binding or prodrug properties. The increased molecular weight (+4.03 Da) relative to the furan analog also places the compound in a favorable region of lead-like chemical space, enabling subsequent optimization without breaching typical MW limits for oral bioavailability.

Scaffold-Hopping and Bioisosteric Replacement of Furan Rings in Existing Hit Molecules

When a hit molecule containing a furan ring exhibits metabolic instability (e.g., CYP450-mediated oxidation of the furan to a reactive epoxide), scaffold hopping to a saturated tetrahydrofuran analog can mitigate this liability while retaining or improving potency. The target compound serves as the direct saturated analog of the common fragment 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. The marked difference in LogP (-0.7 units) and 3D conformation between the two scaffolds allows researchers to experimentally assess the impact of saturation on target binding, selectivity, and ADME properties in a systematic manner [REFS-2, REFS-3].

Development of 4-Amino-Triazole-3-thiol Libraries for QSAR and Machine Learning Model Training

The target compound, as part of a series of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives, can be used to generate datasets for QSAR modeling of cytotoxicity, anti-inflammatory, or antioxidant activities [1]. The presence of the saturated tetrahydrofuran substituent introduces a unique combination of steric and electronic descriptors that enrich the chemical diversity of training sets. Quantitative differences in computed molecular properties (LogP, MW, H-bond donors/acceptors) relative to the furan, benzyl, and other aryl-substituted analogs provide well-defined input features for machine learning algorithms aimed at predicting biological activity or physicochemical endpoints.

Application
Selection Property
Validation Focus
Fragment-based lead discovery (low‑lipophilicity, high‑Fsp3 series)
Low computed XLogP3, saturated THF ring
Physicochemical profiling and fragment elaboration suitability
Synthesis of triazole‑thiol analog libraries (antifungal / antimicrobial screening)
Thiol/thione plus amine derivatization handles, saturated ring
Solubility assessment and target‑class activity screening
Scaffold‑hopping from furan‑containing hits
Saturated bioisostere of furan; ΔXLogP3 −0.7
Metabolic stability comparison and target‑binding retention
QSAR / machine‑learning training‑set expansion
Unique steric/electronic descriptors from saturated THF substituent
Dataset diversity enhancement and model endpoint validation
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